molecular formula C16H15FN2O4S B2729528 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1448063-47-5

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2729528
CAS No.: 1448063-47-5
M. Wt: 350.36
InChI Key: WNBOOVWCNMTHAA-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone: is a complex organic compound that features a combination of azetidine, pyridine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Pyridine Moiety: The pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The azetidine and pyridine moieties can enhance binding affinity and specificity, leading to effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
  • (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Uniqueness

Compared to its analogs, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a more potent candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-23-15-14(3-2-8-18-15)16(20)19-9-13(10-19)24(21,22)12-6-4-11(17)5-7-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBOOVWCNMTHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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